molecular formula C14H16NO6- B6336481 Z-L-Asp-OEt CAS No. 4668-43-3

Z-L-Asp-OEt

Cat. No. B6336481
CAS RN: 4668-43-3
M. Wt: 294.28 g/mol
InChI Key: UGURRJNSRKHEDN-NSHDSACASA-M
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Description

Z-L-Asp-OEt, also known as diethyl L-aspartate, is a derivative of the amino acid aspartic acid . It is used in the enzymatic synthesis of polypeptides, a process that is environmentally friendly, atom-economical, and stereo-/regioselective .


Synthesis Analysis

The synthesis of Z-L-Asp-OEt involves the polymerization of L-Asp diethyl ester by a bacterial protease from Bacillus subtilis using an organic solvent at a temperature ranging from 30 to 50 °C . The resulting α-linked poly(β-ethyl α-l-aspartate) [poly(l-Asp-OEt)] with a weight average molecular weight (Mw) up to 3700 was obtained at 85% yield .


Molecular Structure Analysis

The molecular structure of Z-L-Asp-OEt is complex and involves various helical secondary structures . These structures are regulated by the substrate specificity of proteases, namely, a combination of amino acid monomers and proteases .


Chemical Reactions Analysis

The chemical reactions involving Z-L-Asp-OEt are primarily related to the isomerization of aspartic acid . This process proceeds through the formation of a cyclic succinimide intermediate .

Scientific Research Applications

  • Peptide-Based Sensing : A study by Wang et al. (2019) developed a peptide-based chemosensor (Dansyl-Asp-His-NH2) that showed selectivity and sensitivity in the fluorescence detection of Zn2+ ions, with a binding constant value of 4.09 × 10^10 M^−2. This chemosensor demonstrated a strong fluorescence "turn-on" effect for Zn2+ in aqueous solution, with a detection limit calculated at 36.8 nM (Wang et al., 2019).

  • Enzymatic Synthesis in Aqueous Medium : Liu et al. (2015) studied the enzymatic synthesis of Z-Aspartame in an aqueous medium. They found that the lower pH of the reaction medium led to higher solubilities of the substrates and significantly lowered the solubility of the product. This study provided insights into the thermodynamics of enzymatic synthesis and its optimization (Liu et al., 2015).

  • Bioimaging Mass Spectrometry : In the study of trace elements using bioimaging mass spectrometry, Becker et al. (2014) highlighted the capability of LA-ICP-MS to quantify trace elements within tissue sections, including the distribution analysis of Fe, Cu, Zn in rodent brain (Becker et al., 2014).

  • Enzymatic Synthesis in Aqueous/Organic Biphasic Systems : Nakanishi et al. (1986) explored the kinetics and equilibrium of the enzymatic synthesis of Z-Aspartame in aqueous/organic biphasic systems. This provided valuable data on the synthesis in biphasic systems, offering a comprehensive view of the process's rate and equilibrium (Nakanishi et al., 1986).

  • Zinc Ion Interaction in Cellular Processes : Tamura et al. (2002) investigated the role of zinc ions in ricin-induced apoptosis in U937 cells. They found that Zn(2+) inhibited the activation of caspase-like proteases in ricin-treated cells, suggesting a role in blocking the apoptotic process. This study highlights the importance of zinc ions in cellular regulatory mechanisms (Tamura et al., 2002).

  • Protein Structure Analysis : Ichinose et al. (1990) analyzed the amino acid sequence of human protein Z, a vitamin K-dependent plasma glycoprotein, and found it to be synthesized with a prepro-leader sequence of 40 amino acids. The study adds to the understanding of protein structure and its physiological roles (Ichinose et al., 1990).

Mechanism of Action

Target of Action

Z-L-Asp-OEt, also known as L-Aspartic acid, N-[(phenylmethoxy)carbonyl]-, 1-ethyl ester, is primarily targeted by proteases . Proteases are enzymes that cleave the amide bonds of proteins by hydrolysis . They have been utilized for the enzymatic synthesis of peptide compounds .

Mode of Action

The interaction of Z-L-Asp-OEt with its targets involves enzymatic polymerization of amino acid derivatives using proteases . This process proceeds via the reverse reaction of hydrolysis, which is aminolysis, in an equilibrium . Thermodynamic and kinetic controls in the aminolysis reaction rationally optimize enzymatic polymerization efficiency .

Biochemical Pathways

The enzymatic synthesis of polypeptides, facilitated by Z-L-Asp-OEt, is a biomass-based, environmentally benign, atom-economical, and stereo-/regioselective method that can replace petroleum-derived chemical polypeptide syntheses . The polymerization is regulated by the substrate specificity of proteases, namely, a combination of amino acid monomers and proteases .

Pharmacokinetics

It is known that the compound is involved in the enzymatic synthesis of polypeptides

Result of Action

The result of Z-L-Asp-OEt’s action is the synthesis of a great number of polypeptides, including homopolymers, random/block copolymers, and specific polymer architectures, such as star-shaped polymers . These are synthesized by a protease-catalyzed polymerization technique .

Action Environment

The action of Z-L-Asp-OEt is influenced by environmental factors such as temperature and pH. For instance, the enzyme CAL-B from Candida antarctica, used in the polymerization process, is dried under vacuum at 40°C before use This suggests that the activity of the enzyme, and thus the efficacy of Z-L-Asp-OEt, can be influenced by temperature

Safety and Hazards

While specific safety data for Z-L-Asp-OEt is not available, general precautions should be taken when handling it. Avoid prolonged exposure, do not breathe vapor, and use caution when handling .

Future Directions

The future directions of Z-L-Asp-OEt research could involve further exploration of its potential applications in various fields, such as medicine, electronics, agriculture, and food production . More research is also needed to fully investigate its health hazards .

properties

IUPAC Name

(3S)-4-ethoxy-4-oxo-3-(phenylmethoxycarbonylamino)butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO6/c1-2-20-13(18)11(8-12(16)17)15-14(19)21-9-10-6-4-3-5-7-10/h3-7,11H,2,8-9H2,1H3,(H,15,19)(H,16,17)/p-1/t11-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGURRJNSRKHEDN-NSHDSACASA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC(=O)[O-])NC(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H](CC(=O)[O-])NC(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16NO6-
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80786557
Record name (3S)-3-{[(Benzyloxy)carbonyl]amino}-4-ethoxy-4-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80786557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

L-Aspartic acid, N-[(phenylmethoxy)carbonyl]-, 1-ethyl ester

CAS RN

4668-43-3
Record name (3S)-3-{[(Benzyloxy)carbonyl]amino}-4-ethoxy-4-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80786557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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